molecular formula C13H19NO B13725304 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime

Cat. No.: B13725304
M. Wt: 205.30 g/mol
InChI Key: RYOCQKYEVIJALB-SDNWHVSQSA-N
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Description

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime is a complex organic compound with a unique bicyclic structure. It is derived from camphor, a well-known natural product, and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,7,7-Trimethyl-bicyclo[22The reaction conditions often include the use of hydroxylamine hydrochloride for the oximation step and propargyl bromide for the alkylation step .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the oxime and prop-2-ynyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield camphor derivatives, while reduction may yield camphor alcohols.

Scientific Research Applications

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The prop-2-ynyl group can undergo further chemical modifications, enhancing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

    Camphor: A natural product with a similar bicyclic structure.

    Borneol: A related compound with a hydroxyl group instead of an oxime group.

    Isoborneol: An isomer of borneol with similar properties.

Uniqueness: 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime is unique due to its combination of an oxime and a prop-2-ynyl group, which imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(E)-1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine

InChI

InChI=1S/C13H19NO/c1-5-8-15-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10H,6-9H2,2-4H3/b14-11+

InChI Key

RYOCQKYEVIJALB-SDNWHVSQSA-N

Isomeric SMILES

CC1(C2CCC1(/C(=N/OCC#C)/C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NOCC#C)C2)C)C

Origin of Product

United States

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